molecular formula C14H8Cl4N2O2 B11017477 N,N'-bis(3,5-dichlorophenyl)ethanediamide

N,N'-bis(3,5-dichlorophenyl)ethanediamide

Cat. No.: B11017477
M. Wt: 378.0 g/mol
InChI Key: IREHUSGSTLREGA-UHFFFAOYSA-N
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Description

N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE is a chemical compound characterized by the presence of two 3,5-dichlorophenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE typically involves the reaction of 3,5-dichloroaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is then treated with a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-BIS(3,4-DICHLOROPHENYL)ETHANEDIAMIDE
  • N-CYCLOPENTYL-N’-(3,5-DICHLOROPHENYL)ETHANEDIAMIDE

Comparison

N,N-BIS(3,5-DICHLOROPHENYL)ETHANEDIAMIDE is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. Compared to N,N-BIS(3,4-DICHLOROPHENYL)ETHANEDIAMIDE, the 3,5-dichloro derivative may exhibit different steric and electronic properties, affecting its chemical behavior and biological activity.

Properties

Molecular Formula

C14H8Cl4N2O2

Molecular Weight

378.0 g/mol

IUPAC Name

N,N'-bis(3,5-dichlorophenyl)oxamide

InChI

InChI=1S/C14H8Cl4N2O2/c15-7-1-8(16)4-11(3-7)19-13(21)14(22)20-12-5-9(17)2-10(18)6-12/h1-6H,(H,19,21)(H,20,22)

InChI Key

IREHUSGSTLREGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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